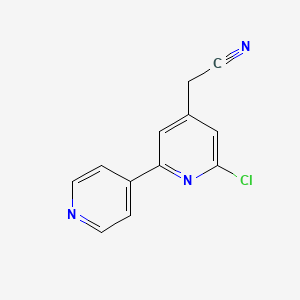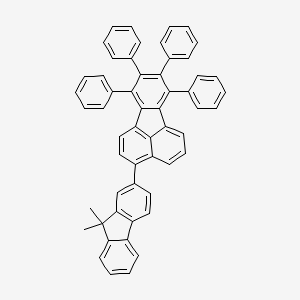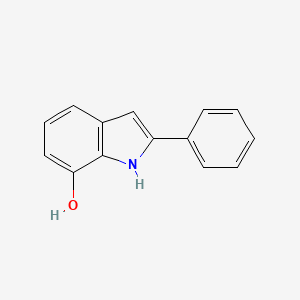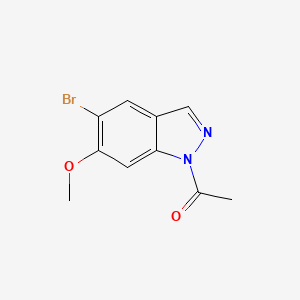
1-(5-Bromo-6-methoxy-1H-indazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-6-methoxy-1H-indazol-1-yl)ethanone is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a bromo and methoxy substituent on the indazole ring, along with an ethanone group
Méthodes De Préparation
The synthesis of 1-(5-Bromo-6-methoxy-1H-indazol-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-methoxyaniline and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Synthetic Routes:
Industrial Production: Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Des Réactions Chimiques
1-(5-Bromo-6-methoxy-1H-indazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The bromo and methoxy groups on the indazole ring can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of substituted and functionalized indazole derivatives.
Applications De Recherche Scientifique
1-(5-Bromo-6-methoxy-1H-indazol-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-6-methoxy-1H-indazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
1-(5-Bromo-6-methoxy-1H-indazol-1-yl)ethanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(6-Bromo-1H-indazol-1-yl)ethanone and 1-(5-Nitro-1H-indazol-1-yl)ethanone share structural similarities but differ in their substituents and functional groups.
Uniqueness: The presence of both bromo and methoxy groups on the indazole ring, along with the ethanone group, gives this compound unique chemical and biological properties that distinguish it from other indazole derivatives.
Propriétés
Numéro CAS |
152626-79-4 |
|---|---|
Formule moléculaire |
C10H9BrN2O2 |
Poids moléculaire |
269.09 g/mol |
Nom IUPAC |
1-(5-bromo-6-methoxyindazol-1-yl)ethanone |
InChI |
InChI=1S/C10H9BrN2O2/c1-6(14)13-9-4-10(15-2)8(11)3-7(9)5-12-13/h3-5H,1-2H3 |
Clé InChI |
DYDLPDWLXMLOBM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2=CC(=C(C=C2C=N1)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)-](/img/structure/B13138569.png)
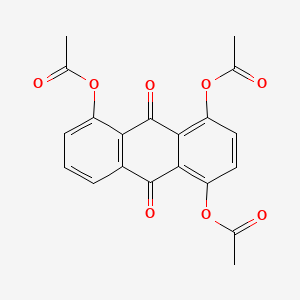
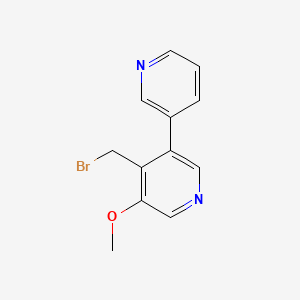
![1-[5-[4-(4-Chlorophenyl)phenoxy]pentyl]-3-(4-pyridyl)imidazolidin-2-one](/img/structure/B13138599.png)

![N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B13138612.png)
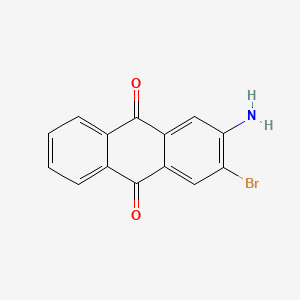
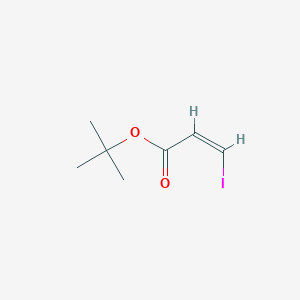
![2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine](/img/structure/B13138626.png)
